molecular formula C10H8BrN3 B8796773 4-Bromo-6-phenylpyridazin-3-amine

4-Bromo-6-phenylpyridazin-3-amine

Cat. No.: B8796773
M. Wt: 250.09 g/mol
InChI Key: CSOXLGFLLCUBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-phenylpyridazin-3-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a bromine atom at position 4, a phenyl group at position 6, and an amine group at position 2. Its molecular formula is C₁₀H₈BrN₃, with a molecular weight of 250.10 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the phenyl group contributes to hydrophobic interactions and π-stacking capabilities .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

4-bromo-6-phenylpyridazin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,14)

InChI Key

CSOXLGFLLCUBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 4, 6, or the pyridazine/pyridine core. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties
4-Bromo-6-phenylpyridazin-3-amine Br (C4), Ph (C6), NH₂ (C3) C₁₀H₈BrN₃ High lipophilicity; bromine enables cross-coupling reactions .
4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine Br (C4), 4-F-Ph (C6), NH₂ (C3) C₁₀H₇BrFN₃ Fluorine enhances metabolic stability and electron-withdrawing effects .
4-Bromo-6-chloropyridazin-3-amine Br (C4), Cl (C6), NH₂ (C3) C₄H₃BrClN₃ Chlorine increases polarity; reduced steric bulk compared to phenyl derivatives .
6-Bromo-2-fluoropyridin-3-amine Br (C6), F (C2), NH₂ (C3) C₅H₄BrFN₂ Pyridine core alters electronic distribution; fluorine improves bioavailability .

Physicochemical Properties

  • Lipophilicity : The phenyl-substituted derivatives (e.g., this compound) exhibit higher logP values compared to chlorinated analogs, favoring membrane permeability .
  • Solubility : Chlorine or fluorine substituents increase aqueous solubility due to enhanced polarity. For example, 4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine has moderate solubility in polar aprotic solvents .
  • Thermal Stability : Brominated pyridazines generally show higher thermal stability than pyridine derivatives, as seen in differential scanning calorimetry (DSC) studies .

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